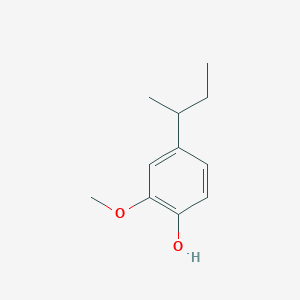

Phenol, 2-methoxy-4-(1-methylpropyl)-

Description

Properties

CAS No. |

110030-28-9 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-butan-2-yl-2-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-4-8(2)9-5-6-10(12)11(7-9)13-3/h5-8,12H,4H2,1-3H3 |

InChI Key |

NZMDLYSPLDSXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols with Alkyl/Aryl Groups at Position 4

2-Methoxy-4-propylphenol (CAS 2785-87-7)

- Structure : Linear propyl group at position 4.

- Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol).

- Boiling Point : 401–403 K (0.020 atm) .

Eugenol (2-Methoxy-4-(2-Propenyl)phenol; CAS 97-53-0)

- Structure : Allyl (2-propenyl) group at position 4.

- Molecular Formula : C₁₀H₁₂O₂ (MW: 164.20 g/mol).

- Bioactivity : Exhibits antimicrobial, antioxidant, and anti-inflammatory properties .

- Key Differences : The allyl group introduces conjugation, enhancing resonance stabilization and reactivity in oxidation reactions (e.g., forming cyclopropyl derivatives under irradiation) .

Creosol (2-Methoxy-4-methylphenol)

Compounds with Branched Alkyl Substituents

2-Methoxy-4-(1-Methylpropyl)phenol vs. 4-(1,1-Dimethylpropyl)phenol

- Structural Contrast : The latter (CAS 134-97-4) features a tert-pentyl group (1,1-dimethylpropyl), creating greater steric bulk and higher hydrophobicity .

- Applications: tert-Pentylphenols are used in surfactants and resins, whereas the sec-butyl derivative may have niche roles in natural product chemistry .

Phenol, 2,6-Bis(1,1-dimethylethyl)-4-(1-methylpropyl)

Bioactive Analogues in Natural Products

Neem Leaf Derivatives

- Context: Phenol, 2-methoxy-4-(1-propenyl)- (isoeugenol) and its acetate are identified in Azadirachta indica extracts, showing antibacterial activity against Vibrio parahaemolyticus .

- Comparison : The sec-butyl group in the target compound may offer similar bioactivity but with altered pharmacokinetics due to reduced polarity.

B. Ocimum tenuiflorum (Krishna Tulsi) Compounds

- Example: Eugenol acetate (2-methoxy-4-(2-propenyl)-phenol acetate) exhibits antifungal and antioxidant properties .

- Divergence : The sec-butyl group lacks the α,β-unsaturation of allyl derivatives, limiting participation in Michael addition or redox cycling.

Data Tables: Structural and Thermodynamic Comparison

Notes on Discrepancies and Limitations

- Limited direct data exists for the target compound, necessitating inferences from analogues.

- Conflicting substituent naming conventions (e.g., "1-methylpropyl" vs. "sec-butyl") require careful structural validation .

Q & A

Basic Questions

Q. What synthetic routes are available for preparing Phenol, 2-methoxy-4-(1-methylpropyl)-, and what are critical reaction parameters?

- Methodology : Alkylation of phenol derivatives with 1-methylpropyl halides or olefins under acid catalysis (e.g., Friedel-Crafts alkylation). Key parameters include temperature control (80–120°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., AlCl₃ or H₂SO₄). Post-synthesis purification via column chromatography or distillation is recommended .

- Example : A study on sec-butylphenol synthesis reported 75% yield using 1-methylpropene and phenol with H₂SO₄ at 100°C .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), sec-butyl group (δ 0.8–1.5 ppm), aromatic protons (δ 6.5–7.2 ppm) .

- ¹³C NMR : Methoxy carbon (δ 55–60 ppm), aromatic carbons (δ 110–150 ppm) .

Advanced Questions

Q. How do thermodynamic properties influence isomerization pathways of Phenol, 2-methoxy-4-(1-methylpropyl)-?

- Data : The gas-phase enthalpy of formation (ΔfH°gas) is -191.4 kJ/mol, indicating stability under standard conditions .

- Isomerization : Liquid-phase isomerization equilibria favor the sec-butyl configuration due to steric and electronic stabilization. For example, ΔrH° = -1.7 kJ/mol for isomerization reactions involving C₁₈H₃₀O .

- Table : Thermodynamic Parameters

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| Isomerization to cyclohexylphenol | -1.7 ± 1.5 | Liquid phase, 25°C |

| Alkylation enthalpy | -2.6 ± 1.1 | Catalyzed, 100°C |

Q. What computational methods predict the reactivity of this compound in oxidative environments?

- DFT Modeling : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites .

- Global Reactivity Descriptors :

- Electrophilicity Index (ω): Predicts susceptibility to electron-deficient reactants.

- Mulliken Charges: Highlight electron-rich aromatic rings prone to electrophilic substitution .

Q. What are the potential hazards associated with nitro derivatives of this compound?

- Evidence : Nitration of the phenolic ring (e.g., 2-(1-methylpropyl)-4,6-dinitrophenol, CAS 88-85-7) classifies it as "Extremely Hazardous" (EPA P020) due to acute toxicity and environmental persistence .

- Mitigation : Use protective gear (gloves, fume hoods) during nitration reactions. Monitor waste streams for nitro-phenolic byproducts .

Methodological Guidance

Q. How to resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., ACD/Labs or Gaussian) .

- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in ¹H NMR .

Q. What strategies optimize yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.